2,2',2''-(Ethane-1,1,1-triyl)tris(5-heptylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran): is a complex organic compound characterized by the presence of three furan rings attached to a central ethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) typically involves the reaction of 2-heptylfuran with a suitable ethane-based triylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high-purity 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the furan rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the ethane moiety or the furan rings, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the furan rings, with halogenation being a common example. Reagents like bromine or chlorine are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be explored for its potential interactions with biological macromolecules. Its furan rings can engage in π-π interactions with aromatic amino acids in proteins, influencing protein function and stability.
Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The furan rings may contribute to binding affinity with biological targets, potentially leading to the development of new therapeutic agents.
Industry: In industrial applications, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) can be used as an intermediate in the production of polymers and advanced materials. Its structural features may impart desirable properties such as thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) exerts its effects involves its interaction with molecular targets through its furan rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The central ethane moiety provides a flexible scaffold that allows the furan rings to adopt various conformations, facilitating binding to diverse targets.
Vergleich Mit ähnlichen Verbindungen
- 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran)
- 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-ethylfuran)
- 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-propylfuran)
Comparison: Compared to its analogs, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) has longer alkyl chains attached to the furan rings, which can influence its solubility, hydrophobicity, and overall reactivity. This unique feature may enhance its suitability for specific applications, such as in the synthesis of hydrophobic polymers or in medicinal chemistry for targeting hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
87688-74-2 |
---|---|
Molekularformel |
C35H54O3 |
Molekulargewicht |
522.8 g/mol |
IUPAC-Name |
2-[1,1-bis(5-heptylfuran-2-yl)ethyl]-5-heptylfuran |
InChI |
InChI=1S/C35H54O3/c1-5-8-11-14-17-20-29-23-26-32(36-29)35(4,33-27-24-30(37-33)21-18-15-12-9-6-2)34-28-25-31(38-34)22-19-16-13-10-7-3/h23-28H,5-22H2,1-4H3 |
InChI-Schlüssel |
OSMJELVVLYJGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(O1)C(C)(C2=CC=C(O2)CCCCCCC)C3=CC=C(O3)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.